2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
Overview
Description
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a clear, colorless liquid with a boiling point of 90-92°C at 17 Torr . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether can be synthesized through the reaction of 2-methyl-3-butyn-2-ol with dihydropyran in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl (THP) group can be easily attached to and removed from alcohols under mild conditions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific application and the functional groups present in the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-tetrahydropyranyloxy-butyne
- 2-(1,1-Dimethylprop-2-yn-1-yl)oxy]tetrahydro-2H-pyran
- 2-(2-Methylbut-3-yn-2-yloxy)tetrahydro-2H-pyran
Uniqueness
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether is unique due to its specific structure, which combines the properties of an alkyne and a tetrahydropyranyl ether. This combination allows it to serve as a versatile protecting group in organic synthesis, providing stability and ease of removal under mild conditions .
Properties
IUPAC Name |
2-(2-methylbut-3-yn-2-yloxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-10(2,3)12-9-7-5-6-8-11-9/h1,9H,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDREIWJWDVUGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400652 | |
Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27943-46-0 | |
Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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